molecular formula C12H10ClFN2 B11870194 (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine CAS No. 1346692-08-7

(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11870194
CAS No.: 1346692-08-7
M. Wt: 236.67 g/mol
InChI Key: QFYQCLYLXVKQLN-UHFFFAOYSA-N
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Description

(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H10ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-chloro-2-fluoroaniline with 3-pyridinecarboxaldehyde under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

Scientific Research Applications

(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-(3-Chloro-2-fluorophenyl)pyridin-2-yl)methanamine
  • (5-(3-Chloro-2-fluorophenyl)pyridin-4-yl)methanamine
  • (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)ethanamine

Uniqueness

(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research.

Properties

CAS No.

1346692-08-7

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

[5-(3-chloro-2-fluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

QFYQCLYLXVKQLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)CN

Origin of Product

United States

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